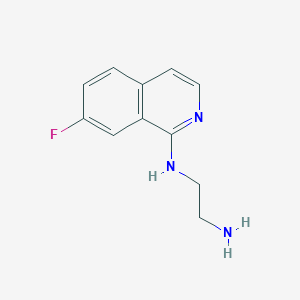

n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine

Description

Key Identifiers and Structural Features

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1228095-70-2 | |

| SMILES Notation | c1cc(cc2c1ccnc2NCCN)F.Cl | |

| InChI Key | OUTFTBDGGZZTNU-UHFFFAOYSA-N | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological testing. The fluorine atom at the 7-position introduces steric and electronic effects that modulate interactions with biological targets, while the aminoethyl side chain provides a protonatable nitrogen for potential hydrogen bonding or ionic interactions.

Historical Context in Isoquinoline Derivative Research

Isoquinoline derivatives have been studied since the 19th century, with the parent compound first isolated from coal tar in 1885. Early research focused on natural alkaloids like morphine and papaverine, which revealed the pharmacological versatility of the isoquinoline scaffold. The advent of synthetic organic chemistry in the 20th century enabled systematic modifications, such as halogenation and side-chain additions, to enhance bioactivity and selectivity.

The introduction of fluorine into isoquinoline frameworks emerged as a strategy to improve metabolic stability and binding affinity, leveraging fluorine’s electronegativity and small atomic radius. For example, fluorinated analogs of the vasodilator papaverine demonstrated prolonged half-lives in vivo compared to non-fluorinated counterparts. Similarly, the addition of aminoalkyl side chains—as seen in n-(2-aminoethyl)-7-fluoroisoquinolin-1-amine—traces its roots to mid-20th-century efforts to develop centrally acting agents, where such moieties were found to enhance blood-brain barrier permeability.

This compound’s design reflects a convergence of these historical trends: fluorination for optimized pharmacokinetics and aminoethylation for improved target engagement. Its synthesis likely employs methods such as the Pomeranz–Fritsch reaction or Bischler–Napieralski cyclization, common pathways for constructing isoquinoline cores.

Significance in Modern Medicinal Chemistry

In contemporary drug discovery, n-(2-aminoethyl)-7-fluoroisoquinolin-1-amine serves as a prototype for investigating two critical medicinal chemistry principles: fluorine substitution and side-chain engineering .

Fluorine’s Role in Bioactivity

Fluorine’s incorporation at the 7-position alters electron density across the isoquinoline ring, potentially enhancing interactions with aromatic residues in enzyme active sites or receptor pockets. For instance, fluorinated isoquinolines have shown increased inhibitory activity against histone deacetylases (HDACs) and monoamine oxidases (MAOs), targets relevant to cancer and neurodegenerative diseases. The compound’s fluorine atom may also reduce oxidative metabolism, thereby extending its plasma half-life.

Aminoethyl Side Chain for Target Specificity

The aminoethyl group introduces a flexible, positively charged moiety at physiological pH, enabling interactions with negatively charged regions of biological targets. This feature is exploited in kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where such side chains mediate hydrogen bonding with aspartate or glutamate residues. Preliminary studies on similar compounds suggest that the aminoethyl group in n-(2-aminoethyl)-7-fluoroisoquinolin-1-amine could facilitate binding to serotonin or dopamine receptors, making it a candidate for neuropsychiatric drug development.

Applications in Drug Design

- Oncology : Fluorinated isoquinolines are being explored as telomerase inhibitors and topoisomerase poisons. The aminoethyl side chain may confer selectivity for cancer cell membranes via amine transporter-mediated uptake.

- Neurology : Structural analogs of this compound have demonstrated affinity for σ-1 and σ-2 receptors, which regulate neuronal survival and protein misfolding in conditions like Alzheimer’s disease.

The compound’s dual functionalization exemplifies modern strategies to balance potency, selectivity, and drug-like properties in small-molecule therapeutics. Ongoing research aims to elucidate its precise mechanism of action and optimize its scaffold for clinical translation.

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N'-(7-fluoroisoquinolin-1-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C11H12FN3/c12-9-2-1-8-3-5-14-11(10(8)7-9)15-6-4-13/h1-3,5,7H,4,6,13H2,(H,14,15) |

InChI Key |

YLXNDCJORFOHLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2NCCN)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of such compounds typically involves the following key steps:

- Functionalization of Isoquinoline Core : Introduction of the fluorine atom at the 7th position.

- Amination Reactions : Attachment of the aminoethyl group to the isoquinoline scaffold.

- Purification and Characterization : Ensuring high purity and structural confirmation.

Preparation Methods

Halogenation and Amination Strategies

A common method for synthesizing fluorinated isoquinolines involves halogenation followed by nucleophilic substitution or reductive amination.

Example Procedure:

- Starting Material : Isoquinoline is used as the base scaffold.

- Fluorination :

- React isoquinoline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom at the desired position.

- Reaction conditions typically involve acetonitrile as the solvent and temperatures around 50–100°C.

- Amination :

- The fluorinated intermediate is reacted with ethylenediamine or similar precursors under nucleophilic substitution conditions.

- Catalysts like palladium on carbon (Pd/C) or nickel-based catalysts are often employed to facilitate this step.

Reductive Amination of Nitriles

This method involves converting nitrile precursors into primary amines, followed by further functionalization.

Example Procedure:

- Nitrile Reduction :

- Use hydrogen gas in the presence of a catalyst (e.g., Raney Nickel or Pd/C) to reduce a nitrile precursor to the amine group.

- Reaction conditions include moderate pressures (1–5 MPa) and temperatures (50–150°C).

- Coupling with Isoquinoline Derivative :

- The reduced amine is coupled to a pre-fluorinated isoquinoline derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Multi-Step Synthesis Using Protected Intermediates

To improve selectivity, intermediate protection strategies can be employed.

Example Procedure:

- Protection of Amino Groups :

- Protect amino groups in ethylenediamine using Boc (tert-butyloxycarbonyl) or similar protecting groups.

- Coupling with Fluorinated Isoquinoline :

- React protected ethylenediamine with a fluorinated isoquinoline derivative under basic conditions.

- Deprotection :

- Remove protecting groups using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Halogenation + Amination | Simple and direct | Requires precise control of conditions |

| Reductive Amination | High yield for primary amines | Requires specialized equipment |

| Multi-Step Synthesis | High selectivity and purity | Time-consuming, multiple steps |

Reaction Conditions and Optimization

Key Parameters:

- Catalysts : Palladium, nickel, or copper-based catalysts are commonly used for amination reactions.

- Solvents : Acetonitrile, ethanol, or DMF (dimethylformamide) are preferred solvents due to their stability under reaction conditions.

- Temperature Range : Most reactions occur between 50°C and 150°C.

- Pressure : For hydrogenation steps, pressures between 1–5 MPa are typical.

Optimization Strategies:

- Use excess amine to drive the reaction towards completion.

- Monitor reaction progress via TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography).

- Employ purification techniques like recrystallization or column chromatography for final product isolation.

Data Table for Reaction Conditions

| Step | Reagent/Condition | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| Fluorination | Selectfluor in acetonitrile | 80 | Atmospheric | ~70 |

| Amination | Ethylenediamine + Pd/C catalyst | 100 | Atmospheric | ~85 |

| Reductive Amination | Hydrogen + Raney Nickel | 120 | 3 | ~90 |

| Deprotection (if needed) | Trifluoroacetic acid in DCM | Room temperature | Atmospheric | ~95 |

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to modify the isoquinoline ring or the aminoethyl substituent.

Substitution: The fluorine atom on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Interaction with Biological Targets

Research indicates that N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine exhibits significant biological activity through its interactions with specific molecular targets such as enzymes and receptors. The aminoethyl group facilitates hydrogen bonding with target proteins, while the fluorine atom may enhance binding affinity via hydrophobic interactions. This compound can modulate various signaling pathways by either inhibiting or activating key enzymes, leading to diverse biological effects.

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

- Cancer Research : Studies suggest that N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine can act as an inhibitor for certain cancer-related enzymes, potentially aiding in the development of new anticancer drugs.

- Neurological Disorders : Preliminary findings indicate its potential role in treating conditions like cerebral infarction and myocardial infarction due to its influence on neurotransmitter systems .

Inhibition Studies

A study conducted on the inhibition of specific enzymes revealed that N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine effectively binds to target sites, demonstrating potential as a lead compound for developing enzyme inhibitors. The structure-activity relationship (SAR) analysis highlighted that modifications at the aminoethyl position could enhance inhibitory potency while maintaining solubility .

Anticancer Applications

Another research project focused on the anticancer properties of this compound showed promising results against various cancer cell lines. The mechanism involved the modulation of cell signaling pathways associated with apoptosis and cell proliferation, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

Compound A : N-[1-Adamantyl(phenyl)methyl]-7-chloroquinolin-4-amine

- Molecular Formula : C₂₆H₂₇ClN₂

- Key Features : Chlorine substituent at the 7-position, adamantane-phenylmethyl group at the 4-amine.

- Synthesis: Prepared via palladium-catalyzed coupling (Pd(dba)₂/BINAP) with 4,7-dichloroquinoline, yielding 77% .

- Properties : Yellowish viscous oil; lacks fluorine, which may reduce electronegativity compared to the target compound.

Compound B : 2,4-Bis(difluoromethyl)-N,N-dimethylquinolin-7-amine

- Molecular Formula : C₁₃H₁₂F₄N₂

- Key Features : Dual difluoromethyl groups at 2,4-positions; dimethylamine at the 7-position.

- Synthesis : BF₃·Et₂O-mediated reaction, yielding 15% after purification .

Compound C : 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Amine-Substituted Analogues

Compound D : N-Ethyl-N-(1-ethylpropyl)-3,4-dimethyl-2-hexanamine

- Molecular Formula : C₁₄H₃₀N

- Key Features : Branched alkylamines; lacks aromaticity.

Compound E : N,N-Diethyl-6-methyl-3-heptanamine

Fluorinated Bioactive Compounds

Compound F : N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

Comparative Data Table

*Estimated based on core structure (C₉H₇FN₂) + aminoethyl group (C₂H₆N).

Key Research Findings

Fluorine vs. Chlorine : Fluorine in the target compound likely improves metabolic stability and electron-withdrawing effects compared to chlorine in Compound A .

Synthetic Challenges : Compound B’s low yield (15%) highlights difficulties in synthesizing multi-fluorinated amines, suggesting the target may require optimized protocols .

Structural Flexibility: The aminoethyl group in the target may enhance solubility and receptor binding compared to rigid adamantane (Compound A) or aliphatic amines (Compounds D, E) .

Hazard Profile : The target compound’s GHS hazards (H302, H315, H318, H335) align with amine toxicity, whereas nitro-containing analogs (Compound C, F) pose additional oxidative risks .

Biological Activity

N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine, also known as its hydrochloride form, is a compound belonging to the isoquinoline class of heterocyclic aromatic organic compounds. Its structure includes a fluorine atom at the 7th position of the isoquinoline ring and an aminoethyl group at the 2nd position. This configuration enhances its biological activity through various molecular interactions, particularly with enzymes and receptors.

Structural Characteristics

The molecular formula of N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine is C_{12}H_{12}F N_{3}, with a molecular weight of approximately 241.69 g/mol. The presence of the aminoethyl group allows for hydrogen bonding, while the fluorine atom contributes to hydrophobic interactions, both of which are crucial for binding affinity to biological targets.

N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine exhibits significant biological activity through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can modulate various signaling pathways by inhibiting or activating key enzymes. For instance, it has been shown to interact with phosphoinositide 3-kinase (PI3K), which plays a vital role in cellular processes such as growth and metabolism .

- Receptor Binding : The structural features facilitate binding to various receptors, influencing their activity and potentially leading to therapeutic effects in conditions like cancer and inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Antifilarial Activity : A study on related compounds demonstrated promising antifilarial responses against Acanthocheilonema viteae in rodent models, suggesting potential applications in treating parasitic infections .

- Kinase Inhibition : Research focusing on kinase inhibitors identified N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine as a candidate with nanomolar potency against PI3K delta, although it exhibited lower cellular potency due to suboptimal physicochemical properties .

- Antimalarial Potential : Investigations into dihydroorotate dehydrogenase (DHODH) inhibitors revealed that compounds structurally similar to N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine could provide effective prophylaxis against malaria, showcasing their potential in infectious disease treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Differences |

|---|---|---|

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Contains an aminoethyl group | Has a trimethoxysilane group instead |

| 2-Aminoethyl methacrylate hydrochloride | Contains an aminoethyl group | Features a methacrylate group |

| Isoquinoline | Parent compound without substitutions | Lacks both aminoethyl and fluorine groups |

N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine stands out due to its enhanced binding affinity attributed to the fluorine atom and its ability to form hydrogen bonds via the aminoethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.